(-)-Eseroline fumarate
Description
Historical Context and Natural Product Derivation
The story of (-)-Eseroline fumarate (B1241708) begins with the Calabar bean (Physostigma venenosum), the natural source of physostigmine (B191203). vulcanchem.com Plants have historically been a crucial source of novel, pharmacologically active compounds. nih.gov
(-)-Eseroline is a primary metabolite of physostigmine, also known as eserine. wikipedia.org Physostigmine is a potent and reversible inhibitor of acetylcholinesterase (AChE). The conversion of physostigmine to eseroline (B613827) occurs through hydrolysis under alkaline conditions. This process can be achieved by refluxing physostigmine in butanol with a catalytic amount of sodium, followed by precipitation with fumaric acid to yield the fumarate salt. vulcanchem.comresearchgate.net While physostigmine is a strong AChE inhibitor, (-)-Eseroline itself exhibits only weak and reversible inhibition of this enzyme. wikipedia.org
Early research into (-)-Eseroline revealed a range of biological activities distinct from its parent compound, physostigmine. Initial studies demonstrated that (-)-Eseroline possesses opioid-like properties. vulcanchem.com It was found to inhibit electrically stimulated twitches in isolated mouse vas deferens and guinea-pig ileum, an effect that could be reversed by the opioid antagonist naloxone, suggesting an interaction with μ-opioid receptors. vulcanchem.com Further in vivo studies in mice showed that (-)-Eseroline has antinociceptive (pain-reducing) effects. vulcanchem.com
Later investigations in the early 1990s explored the effects of eseroline on neuronal cells. These studies found that eseroline could induce leakage of lactate (B86563) dehydrogenase (LDH) and the release of adenine (B156593) nucleotides and 5-hydroxytryptamine (5-HT) from neuronal cell cultures, indicating a potential for cytotoxicity at higher concentrations. medchemexpress.comnih.gov
Relationship to Physostigmine Alkaloids
Significance in Contemporary Medicinal Chemistry and Pharmacology Research
In modern research, (-)-Eseroline fumarate continues to be a valuable tool. ontosight.ai Its unique pharmacological profile, combining weak cholinergic activity with opioid agonism, makes it an interesting subject for structure-activity relationship studies. wikipedia.orgnih.gov
The compound and its derivatives are utilized in the development of new therapeutic agents. For instance, the core structure of eseroline has been used as a scaffold to create novel carbamate (B1207046) derivatives with potent and selective acetylcholinesterase inhibitory activity. researchgate.netresearchgate.net Researchers are actively exploring the synthesis of various eseroline analogs to enhance specific pharmacological properties while minimizing others. researchgate.net These synthetic efforts aim to develop compounds with improved therapeutic potential for a range of conditions. ontosight.ai
Furthermore, the study of eseroline's metabolites and their biological activities provides insights into the metabolic pathways and potential secondary effects of related drugs. acs.orgnih.gov For example, the oxidation product of eseroline, rubreserine (B1680255), has been investigated for its own distinct biological activities. google.comup.ac.za
Interactive Data Table: Biological Actions of (-)-Eseroline
| Biological Effect | Model System | Key Findings | Reference |
| Opioid Receptor Agonism | Mouse vas deferens, Guinea-pig ileum | Inhibited electrically evoked twitches, effect reversed by naloxone. | vulcanchem.com |
| Antinociception | Mouse tail-flick test | Reduced pain response. | vulcanchem.com |
| Neuronal Cell Effects | Mouse neuroblastoma, Rat glioma cells | Induced LDH leakage and release of adenine nucleotides and 5-HT. | medchemexpress.comnih.gov |
| Acetylcholinesterase Inhibition | In vitro assays | Weak and reversible inhibition. | wikipedia.org |
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H22N2O5 | vulcanchem.com |
| Molecular Weight | 334.37 g/mol | vulcanchem.com |
| IUPAC Name | (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(E)-but-2-enedioic acid | vulcanchem.com |
| CAS Number | 70310-73-5 | vulcanchem.com |
Structure
2D Structure
Properties
IUPAC Name |
3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZRRADJWNBPNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908718 | |
| Record name | But-2-enedioic acid--1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104015-29-4 | |
| Record name | But-2-enedioic acid--1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Analog Generation of Eseroline Fumarate
Synthetic Pathways from Natural Precursors
The most direct route to producing (-)-eseroline involves the chemical modification of naturally occurring alkaloids, primarily physostigmine (B191203). This semi-synthetic approach leverages the existing complex scaffold provided by nature.
(-)-Eseroline is derived from the hydrolysis of the N-methylcarbamate ester group of (-)-physostigmine. nih.govsemanticscholar.org This conversion is a fundamental reaction for producing eseroline (B613827) and studying the metabolism of physostigmine and its analogs, such as phenserine (B12825). nih.govvulcanchem.com The process involves cleaving the carbamate (B1207046) linkage to reveal the phenolic hydroxyl group characteristic of eseroline.
The reaction is typically achieved under basic conditions. Various methods have been developed, including refluxing physostigmine with a catalytic amount of sodium in butanol or using strong aqueous bases like sodium hydroxide (B78521). vulcanchem.comgoogle.com The reaction proceeds via nucleophilic attack of a hydroxide ion, or an alkoxide in non-aqueous conditions, on the carbamate carbonyl carbon, leading to the elimination of the carbamate group and formation of the eseroline free base. The resulting eseroline base can then be precipitated as its fumarate (B1241708) salt by treatment with fumaric acid in a suitable solvent. vulcanchem.com
Optimizing the hydrolysis of physostigmine is crucial for maximizing the yield and purity of eseroline while minimizing degradation. A significant challenge is the susceptibility of the eseroline product, a phenolic compound, to oxidation, which can form colored degradation products like rubreserine (B1680255) (a red quinoid derivative). nih.gov This oxidative process is enhanced by light and oxygen.
Several process improvements have been reported. One key optimization involves conducting the hydrolysis in a strictly aqueous medium using an alkali metal hydroxide, such as a 50% sodium hydroxide solution. google.com This method avoids the use of organic solvents during the hydrolysis step, which simplifies the workup. The eseroline base, being soluble in the aqueous medium, can be isolated in high purity, circumventing the extensive purification steps required in earlier methods that used organic solvents or metal alkoxides in alcohols. google.com For instance, a patented process describes the dropwise addition of 50 wt % sodium hydroxide solution to a slurry of physostigmine salicylate (B1505791) in deionized water, achieving a 67.4% yield of eseroline base with 98.3% purity after isolation. google.com
Other considerations for optimization include temperature control to prevent decomposition and the use of an inert atmosphere (e.g., argon) to prevent oxidation during the reaction. google.com The choice of solvent for subsequent purification and salt formation is also critical; for example, dimethoxyethane has been used to enhance the solubility of intermediates during the conversion to other derivatives before precipitation as a fumarate salt.
| Method | Starting Material | Key Reagents/Conditions | Reported Yield/Purity | Reference |
|---|---|---|---|---|
| Aqueous Hydrolysis | Physostigmine Salicylate | 50 wt% NaOH, degassed DI water, 45-55°C, Argon atm. | 67.4% yield, 98.3% purity | google.com |
| Alkoxide-mediated Hydrolysis | Physostigmine | Sodium butylate (B1668116) (catalytic Na in butanol), reflux | High purity (NMR/MS confirmed) | vulcanchem.com |
| O-Dealkylation | (-)-Eserethole | 48% HBr, LiBr | 95% yield, 98.8% purity |
Conversion from Physostigmine and its Derivatives
Total Synthesis Approaches to (-)-Eseroline Core
Total synthesis provides access to the eseroline core without reliance on natural precursors, enabling the creation of diverse analogs. Most strategies converge on the construction of a key oxindole (B195798) intermediate.
The foundational approach to synthesizing the physostigmine family of alkaloids, including eseroline, is the oxindole route pioneered by Percy Julian in 1935. clockss.orgwikipedia.org This strategy remains a cornerstone of modern syntheses. clockss.org The general pathway involves two critical stages:
Construction of the 1,3-dimethyloxindole core .
Introduction of a two-carbon, nitrogen-containing side chain (a β-aminoethyl equivalent) at the C-3 position of the oxindole . clockss.orgwikipedia.org
In Julian's original synthesis of physostigmine, the final ring of the tricyclic system was formed via reductive cyclization of this C-3 side chain with the N-1 position of the oxindole. wikipedia.orgwikipedia.org The synthesis of eseroline itself follows a similar logic, where the oxindole has a protected hydroxyl group (often as a methoxy (B1213986) or ethoxy ether, like in eserethole) at the C-5 position, which is cleaved in a final step to reveal the phenol. wikipedia.orgrsc.org
Modern advancements have refined the synthesis of the oxindole core itself. For example, palladium-catalyzed intramolecular cyclization of α-chloroacetanilides offers a highly regioselective and functional-group-tolerant method to produce oxindoles. organic-chemistry.org Furthermore, enantioselective organocatalytic methods, such as the hydroxymethylation of 2-oxindoles, have been developed to create chiral building blocks for the asymmetric total synthesis of (-)-eseroline. semanticscholar.org
A more novel and elegant approach to the eseroline framework involves the use of sigmatropic rearrangements. A formal total synthesis of (±)-eseroline has been described utilizing an azaoxy-Cope rearrangement as the key step. clockss.orgresearchgate.net This pathway focuses on the construction of a crucial oxindole intermediate through a formal researchgate.netresearchgate.net-sigmatropic rearrangement of an O-acyl derivative of a hydroxamic acid. clockss.org
In this synthetic route, the rearrangement of an enolate derived from a hydroxamic acid derivative proceeds at low temperatures (-78 °C) to furnish a highly functionalized oxindole. researchgate.net This intermediate then undergoes further transformations. For instance, a Michael addition of nitroethylene (B32686) introduces the required two-carbon fragment at the C-3 position. Subsequent reduction of the nitro group and cyclization yields (±)-desoxyeseroline (the C-5 hydroxylated analog of eseroline), which constitutes a formal synthesis of (±)-eseroline, as the conversion of desoxyeseroline to eseroline is an established process. clockss.org
| Strategy | Key Reaction | Core Intermediate | Description | Reference |
|---|---|---|---|---|
| Classic Oxindole Route | Alkylation at C-3 of oxindole | 5-Alkoxy-1,3-dimethyloxindole | A β-aminoethyl equivalent is added to the C-3 position, followed by reductive cyclization to form the pyrrolidine (B122466) ring. | clockss.orgwikipedia.org |
| Azaoxy-Cope Rearrangement | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Hydroxamic acid derivative | Forms a key oxindole intermediate, which is then elaborated to (±)-desoxyeseroline, a precursor to (±)-eseroline. | clockss.orgresearchgate.net |
| Organocatalytic Approach | Asymmetric hydroxymethylation | 2-Oxindole | Creates an enantioenriched C-3 functionalized oxindole as a chiral starting point for the total synthesis of (-)-eseroline. | semanticscholar.org |
Oxindole-based Synthetic Strategies
Chiral Synthesis and Stereochemical Control
The biological activity of eseroline and its derivatives is highly dependent on their stereochemistry. ontosight.ainih.gov The natural and more active enantiomer is (-)-eseroline, which possesses the (3aS,8aR) configuration. ontosight.ai Therefore, achieving stereochemical control is a paramount challenge in its synthesis. wikipedia.org Strategies to obtain the single, correct enantiomer generally fall into two categories: chiral resolution and asymmetric synthesis.
Chiral Resolution: This classic approach involves synthesizing the compound as a racemic mixture and then separating the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as optically active tartaric acid. researchgate.net The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Another method is the chromatographic separation of enantiomers or diastereomeric intermediates on a chiral stationary phase, such as microcrystalline cellulose (B213188) triacetate (MCTA). clockss.org
Asymmetric Synthesis: Modern methods aim to introduce chirality during the synthesis itself to favor the formation of the desired enantiomer. A key strategy is the asymmetric alkylation of a prochiral oxindole intermediate. researchgate.netresearchgate.net This has been accomplished using chiral phase-transfer catalysts or by employing chiral auxiliaries. clockss.orgresearchgate.net For example, the asymmetric alkylation of racemic 1,3-dimethyl-5-tetrahydropyranyloxyoxindole has been shown to produce the corresponding C-3 substituted nitrile with a 66% enantiomeric excess (ee) of the desired (3S)-isomer. clockss.org Although the initial enantioselectivity may be modest, optically pure (-)-eseroline can often be obtained through subsequent recrystallization of the fumarate salt, which selectively precipitates the desired enantiomer's salt. clockss.org
The efficiency of asymmetric induction is highly dependent on reaction conditions. Factors such as the choice of solvent, temperature, and base can significantly influence the enantiomeric excess of the product. researchgate.net For instance, in certain asymmetric alkylations, lower-polarity solvents like toluene (B28343) have been found to enhance π-π stacking interactions between the chiral catalyst and the substrate, leading to higher enantioselectivity compared to more polar solvents like methylene (B1212753) chloride.
| Approach | Method Detail | Key Factor/Reagent | Outcome/Observation | Reference |
|---|---|---|---|---|
| Chiral Resolution | Diastereomeric Salt Formation | Optically active tartaric acids | Separation of racemic 1,3-dimethyl-3-(2-aminoethyl)-5-methoxyoxindole. | researchgate.net |
| Asymmetric Synthesis | Asymmetric Alkylation | Chiral chloroacetyl derivatives of (-)-menthol or (S)-N-methyl-(1-phenylethyl)amine | Alkylation of 1,3-dimethyl-5-methoxyoxindole with up to 63% d.e. | researchgate.net |
| Asymmetric Synthesis | Asymmetric Alkylation | Chiral phosphine (B1218219) ligand (e.g., BINAP) in a biphasic system | Enantioselective alkylation of 5-substituted oxindoles. | |
| Enantiomeric Purification | Recrystallization | Fumaric acid | Optically pure eseroline fumarate obtained from a product with 66% ee. | clockss.org |
Enantioselective Synthesis Techniques
The creation of the specific three-dimensional structure of (-)-eseroline, particularly its all-carbon quaternary stereocenter at the C3a position, is a significant chemical challenge. Enantioselective synthesis aims to directly produce the desired (-)-enantiomer, bypassing the need for resolving a racemic mixture.
One key strategy involves the asymmetric alkylation of a racemic oxindole precursor, such as 1,3-dimethyl-5-methoxyoxindole. researchgate.net Chiral alkylating agents are employed to introduce a side chain that will later be used to form the second ring of the eseroline structure. For example, the chloroacetyl derivative of (S)-N-methyl-(1-phenylethyl)amine has been used as a chiral alkylating agent. When reacted with 1,3-dimethyl-5-methoxyoxindole in toluene with t-butyllitium as a base, it yields a diastereomeric mixture of products, with one diastereomer formed in excess. researchgate.net This diastereomeric excess (d.e.) can be as high as 63%. researchgate.net The major diastereomer can then be separated and converted into (-)-esermethole (B1210345), a direct precursor to (-)-eseroline. researchgate.net
Other advanced catalytic methods have been developed for synthesizing the core structure found in eseroline. A thio-urea catalyzed aldol (B89426) reaction represents a strategy for creating spiro(pyrrolidinyl-oxindole) and hexahydropyrrolo[2,3-b]indole alkaloids, showcasing modern approaches to constructing these complex architectures. researchgate.net
| Method | Precursor | Chiral Reagent/Catalyst | Key Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Asymmetric Alkylation | 1,3-Dimethyl-5-methoxyoxindole | Chloroacetyl derivative of (S)-N-methyl-(1-phenylethyl)amine | t-butyllitium, Toluene, 10°C | (3S,1′S)-N-methyl-N-(1′-phenylethyl)-1,3-dimethyl-5-methoxyoxindol-3-ilacetamide with 63% d.e. | researchgate.net |
| Catalytic Aldol Reaction | Enantioenriched 2-oxindoles | Thio-urea catalyst | Not specified | Synthesis of spiro(pyrrolidinyl-oxindole) and hexahydropyrrolo[2,3-b]indole alkaloids | researchgate.net |
Resolution Strategies for Optical Purity
When a synthesis produces a racemic mixture (an equal mix of both enantiomers), resolution strategies are required to isolate the desired enantiomer. For eseroline and its precursors, both classical chemical resolution and chromatographic methods have proven effective.
A highly efficient method involves the chemical resolution of a key intermediate, 1,3-dimethyl-3-(2-aminoethyl)-5-methoxyoxindole. researchgate.net This racemic amine is reacted with an optically pure chiral acid, such as (+)-tartaric acid or (-)-tartaric acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. researchgate.netresearchgate.net Once separated, the pure salt is treated with a base to liberate the optically pure amine, which can then be converted to (-)-esermethole with an enantiomeric excess (e.e.) greater than 99.5%. researchgate.net
Chromatographic resolution is another powerful technique. The enantiomers of a nitrile intermediate, (±)-1,3-Dimethyl-3-cyanomethyl-5-methoxyoxindole, were successfully separated using high-performance liquid chromatography (HPLC) on a microcrystalline cellulose triacetate (MCTA) column. clockss.org By using ethanol (B145695) as the mobile phase, the two enantiomers can be separated, providing the optically pure materials needed for the synthesis. clockss.org
In some cases, resolution can be performed at the final stages of the synthesis. Optically pure (-)-eseroline has been obtained by the recrystallization of its fumarate salt, which was initially prepared with a 66% enantiomeric excess. researchgate.netclockss.org This process enriches the desired enantiomer, although the yield can be low. clockss.org
| Strategy | Compound Resolved | Resolving Agent/Method | Outcome | Reference |
|---|---|---|---|---|
| Diastereomeric Salt Formation | 1,3-dimethyl-3-(2-aminoethyl)-5-methoxyoxindole | Optically active tartaric acids | Separated enantiomers with >99.5% e.e. | researchgate.net |
| Chiral Chromatography | (±)-1,3-Dimethyl-3-cyanomethyl-5-methoxyoxindole | Microcrystalline cellulose triacetate (MCTA) column | Separation of pure (3R)- and (3S)-enantiomers | clockss.org |
| Recrystallization | (-)-Eseroline fumarate | Fractional crystallization | Improvement from 66% e.e. to optically pure (>98% e.e.) | researchgate.netclockss.org |
Derivatization Strategies and Analogue Design
(-)-Eseroline serves as a fundamental scaffold for creating a wide range of derivatives, most notably analogues of the acetylcholinesterase inhibitor physostigmine. These modifications are aimed at altering the compound's biological activity, selectivity, and therapeutic properties.
Carbamate Analogues of Physostigmine
The defining feature of physostigmine is its methylcarbamate group, which is crucial for its mechanism of inhibiting acetylcholinesterase. (-)-Eseroline is the direct precursor to these carbamates. The synthesis involves reacting the hydroxyl group of (-)-eseroline with an appropriate isocyanate. drugbank.comwikipedia.org For instance, reaction with methyl isocyanate yields (-)-physostigmine. drugbank.com
This synthetic route allows for extensive variation of the carbamate moiety. By using different isocyanates, a large library of analogues can be generated. For example, reacting (-)-N1-benzylnoreseroline with methyl isocyanate produces an intermediate that leads to (-)-N1-norphysostigmine. drugbank.com Further derivatization of this compound with agents like allyl bromide or phenethyl bromide yields other carbamate analogues. drugbank.com These structural changes can significantly impact the compound's potency and selectivity. drugbank.comnih.gov Other notable analogues developed from this strategy include phenserine and tolserine, which feature modified carbamate groups designed to improve properties such as CNS selectivity. Cymserine, another analogue, was found to be a highly selective inhibitor of butyrylcholinesterase (BChE). mdpi.com
| Analogue Name | Key Structural Feature/Modification | Precursor | Reference |
|---|---|---|---|
| (-)-Physostigmine | Methylcarbamate group | (-)-Eseroline | drugbank.com |
| (-)-N1-Norphysostigmine | Lacks the N1-methyl group of physostigmine | (-)-N1-Benzylnoreseroline | drugbank.com |
| Phenserine | Phenylcarbamate moiety | (-)-Eseroline | acs.org |
| Cymserine | Isopropylphenyl group at N-4 | Not specified | mdpi.com |
| Cyclohexylmethylcarbamate derivative 3u | Cyclohexylmethylcarbamate group | (-)-N(1)-phenethylnorphysostigmine | nih.gov |
Structural Modifications for Target Specificity
Beyond altering the carbamate group, modifications to the core eseroline structure are a key strategy for tuning the biological activity and target specificity of these compounds. The interactions between the tricyclic eseroline moiety and its biological targets are dominated by hydrophobic interactions. nih.gov Therefore, even subtle changes to this structure can alter how the molecule binds.
A major focus has been the N(1) position of the pyrroloindole core. Synthesizing derivatives of (-)-N(1)-phenethylnorphysostigmine, where various carbamate groups were installed, led to the discovery of compounds with high potency and selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.gov For example, the cyclohexylmethylcarbamate derivative (3u) was identified as a potent and selective BChE inhibitor. nih.gov This demonstrates that modifications at both the N(1) position and the carbamate group can work in concert to achieve a desired selectivity profile.
The development of N(1)-substituted analogues, such as (-)-N1-benzylnorphysostigmine and its derivatives, further highlights the importance of this position. drugbank.com Comparing the inhibitory potency of these analogues reveals that the N(1) substituent plays a critical role in the interaction with the active site of cholinesterases. For example, (-)-N1-norphysostigmine was found to be similarly potent against AChE as (-)-physostigmine itself, indicating that the N(1)-methyl group is not essential for high potency. drugbank.com This allows for the introduction of other functional groups at this position to modulate properties like target specificity or pharmacokinetics.
Mechanistic Investigations and Molecular Pharmacology of Eseroline Fumarate
Interaction with Cholinergic Systems
While (-)-Eseroline is derived from physostigmine (B191203), a potent acetylcholinesterase (AChE) inhibitor, its own interactions with the cholinergic system are nuanced and distinct. wikipedia.org
(-)-Eseroline is a weak, competitive, and reversible inhibitor of acetylcholinesterase. wikipedia.orgnih.gov Its inhibitory action is significantly less potent than that of physostigmine. Studies have determined the inhibition constant (Ki) of eseroline (B613827) for AChE from various sources, demonstrating its comparatively modest, yet present, modulatory effect on the enzyme. The inhibitory action is rapid, developing in under 15 seconds, and is also quickly reversible. nih.gov
In contrast to its weak effect on butyrylcholinesterase (BuChE), eseroline shows a marked selectivity for AChE, being approximately 2000-fold more selective for AChE over BuChE. nih.gov This selectivity is a notable feature of its cholinergic profile.
Inhibitory Potency of (-)-Eseroline on Cholinesterases
| Enzyme Source | Inhibition Constant (Ki) in µM | Reference |
|---|---|---|
| Electric Eel AChE | 0.15 ± 0.08 | nih.gov |
| Human RBC AChE | 0.22 ± 0.10 | nih.gov |
| Rat Brain AChE | 0.61 ± 0.12 | nih.gov |
| Horse Serum BuChE | 208 ± 42 | nih.gov |
The primary distinction between (-)-eseroline and physostigmine lies in the potency and nature of their AChE inhibition. Physostigmine is a potent, reversible inhibitor with an IC₅₀ in the nanomolar range (~10⁻⁸ M), whereas (-)-eseroline's inhibition is significantly weaker, with an IC₅₀ in the micromolar range (~10⁻⁶ M).
Furthermore, the analgesic properties of (-)-eseroline are not mediated by its cholinergic activity but rather through its interaction with opioid receptors, a characteristic not shared by physostigmine. wikipedia.org While both compounds can influence cholinergic signaling, their primary mechanisms of action for producing their most prominent pharmacological effects are different. nih.govvulcanchem.com
Acetylcholinesterase Modulation Profile
Opioid Receptor Interactions
A defining characteristic of (-)-eseroline is its activity as an opioid agonist, which underpins its potent analgesic effects. wikipedia.org
(-)-Eseroline demonstrates potent opioid agonist properties, comparable to morphine. nih.gov Its analgesic action is mediated through its interaction with opioid receptors. wikipedia.org Research indicates that (-)-eseroline binds with high affinity to opiate receptors in rat brain membranes. nih.gov In vitro studies have shown that it inhibits adenylate cyclase, a characteristic of opioid agonists. nih.gov
The analgesic effects of (-)-eseroline are primarily mediated through the µ-opioid receptor. wikipedia.org However, studies using isolated tissue preparations have provided further insight into its receptor subtype activity. In the guinea-pig ileum, a preparation rich in µ-opioid receptors, (-)-eseroline inhibits electrically evoked twitches with an ED₅₀ of 8 µM. vulcanchem.com In the mouse vas deferens, which contains a mixed population of µ, δ, and κ-opioid receptors, the ED₅₀ is 12 µM. vulcanchem.com The inhibitory effects in both tissues are reversed by the opioid antagonist naloxone, confirming the involvement of opioid receptors. vulcanchem.com
The analgesic potency of (-)-eseroline has been found to be stronger than that of morphine in several animal models, although its duration of action is shorter. nih.gov Unlike morphine, the latency to its antinociceptive effect is only a few minutes when administered subcutaneously. nih.gov
Comparative Opioid Activity of (-)-Eseroline
| Compound | Tissue Preparation | ED₅₀ (µM) | Primary Receptor Target | Reference |
|---|---|---|---|---|
| (-)-Eseroline | Guinea-Pig Ileum | 8 | µ | vulcanchem.com |
| (-)-Eseroline | Mouse Vas Deferens | 12 | µ, δ, κ | vulcanchem.com |
| Morphine | Standard µ-opioid agonist for comparison | nih.gov |
While both enantiomers of eseroline, (-)-eseroline and (+)-eseroline, bind to opiate receptors with similar affinity in vitro, only the (-)-enantiomer exhibits potent narcotic agonist activity in vivo. nih.gov This stereoselectivity highlights the specific structural requirements for in vivo analgesic effects.
Agonist Properties and Receptor Subtype Elucidation
Neurotransmitter and Nucleotide Release Modulation
Beyond its direct receptor interactions, (-)-eseroline also modulates the release of various signaling molecules. In vitro studies using neuronal cell cultures have shown that (-)-eseroline can induce the release of adenine (B156593) nucleotides and 5-hydroxytryptamine (5-HT, or serotonin). medchemexpress.commedchemexpress.com This effect has been observed in mouse neuroblastoma N1E-115, rat glioma C6, and neuroblastoma-glioma hybrid NG 108-15 cells. medchemexpress.comnih.gov
The release of these molecules is dose- and time-dependent and is associated with cellular toxicity at higher concentrations, as indicated by the leakage of lactate (B86563) dehydrogenase (LDH). medchemexpress.comnih.gov For instance, in NG-108-15 and N1E-115 cells, the concentration of eseroline required for 50% release of adenine nucleotides or 50% leakage of LDH over 24 hours ranged from 40 to 75 µM. nih.gov In vivo studies in cats have also demonstrated that (-)-eseroline can induce the release of 5-HT from the cerebral cortex, an effect also observed with morphine and physostigmine. nih.gov This modulation of neurotransmitter and nucleotide release contributes to the complex pharmacological profile of (-)-eseroline.
Mechanisms of 5-Hydroxytryptamine Release from Neuronal Cells
(-)-Eseroline fumarate (B1241708) has been demonstrated to induce the release of 5-hydroxytryptamine (5-HT), also known as serotonin (B10506), from neuronal cells. This effect is considered a key component of its neurotoxic profile, potentially leading to excitotoxicity and subsequent mitochondrial dysfunction. In vivo studies have shown that intravenous administration of (-)-eseroline fumarate leads to the release of 5-HT from the cerebral cortex in animal models. medchemexpress.com
While the precise molecular mechanism underpinning this release is not fully elucidated, research suggests an interaction with monoamine transporters. The process of 5-HT release from neuronal cells is a complex event that can be triggered by various stimuli. Typically, it involves the transport of 5-HT from the cytoplasm into synaptic vesicles by the vesicular monoamine transporter (VMAT) and its subsequent release into the synaptic cleft upon neuronal excitation. Compounds can interfere with this process by inhibiting reuptake through the serotonin transporter (SERT), promoting efflux through these transporters, or disrupting the vesicular storage of 5-HT. nih.gov Although direct evidence of this compound binding to and modulating these transporters is not extensively detailed in the available literature, its ability to trigger 5-HT release points towards an interaction with these key regulatory proteins in serotonergic neurons.
Induction of Adenine Nucleotide Release
Concurrent with its effects on 5-HT, this compound also prompts the release of adenine nucleotides from neuronal cells. medchemexpress.comnih.govvulcanchem.com This phenomenon has been observed in various neuronal cell culture systems, including mouse neuroblastoma N1E-115, rat glioma C6, and neuroblastoma-glioma hybrid NG108-15 cells. nih.gov The release of adenine nucleotides, such as adenosine (B11128) triphosphate (ATP), into the extracellular space is a significant event, as these molecules act as potent signaling agents in the nervous system, contributing to excitotoxicity and neuronal cell death. nih.gov
Cellular Bioenergetics and Mitochondrial Function
Impact on Mitochondrial Pathways
A critical aspect of the molecular pharmacology of this compound is its detrimental impact on cellular bioenergetics, primarily through the disruption of mitochondrial function. Research indicates that the compound inhibits mitochondrial functions, although the precise pathways have not been definitively identified. A key finding from studies on neuronal cell cultures is that exposure to this compound leads to a significant loss of cellular ATP. nih.gov
In mouse neuroblastoma N1E-115 cells, treatment with 0.3 mM eseroline for one hour resulted in a greater than 50% loss of ATP. nih.gov This rapid depletion of the primary cellular energy currency suggests a direct or indirect inhibition of the mitochondrial respiratory chain or ATP synthase, the enzyme responsible for ATP production. nih.govnih.gov The fumarate component of the compound itself can also have effects on mitochondrial respiration, as high levels of fumarate have been shown to inhibit complex II (succinate dehydrogenase) of the respiratory chain. nih.gov Furthermore, the neurotoxic effects of this compound, including the release of 5-HT and adenine nucleotides, are thought to contribute to mitochondrial dysfunction through excitotoxic mechanisms, which can lead to mitochondrial calcium overload and the generation of reactive oxygen species (ROS). mdpi.com
Undetermined Mechanisms of Mitochondrial Inhibition
While the inhibition of mitochondrial function by this compound is evident from the observed depletion of ATP, the specific molecular targets within the mitochondria remain to be conclusively identified. The mechanism is described as "unknown" in some literature. However, several possibilities can be inferred from its observed effects.
One proposed mechanism involves the generation of reactive oxygen species (ROS). nih.gov Eseroline can break down into catechol and quinone products, which are capable of producing ROS. nih.gov Increased ROS can lead to oxidative damage of mitochondrial components, including lipids, proteins, and mitochondrial DNA, thereby impairing their function. mdpi.com
Another possibility is the direct inhibition of components of the electron transport chain or ATP synthase. nih.govnih.gov The loss of ATP preceding the loss of membrane integrity (measured by LDH leakage) points towards mitochondrial dysfunction as an early event in the toxicity cascade. nih.gov However, specific studies detailing the interaction of this compound with individual respiratory chain complexes or the F1Fo-ATP synthase are lacking in the currently available literature. Therefore, the precise nature of the mitochondrial inhibition remains an area for further investigation.
Pathways of Cell Viability Modulation
Induction of Lactic Acid Dehydrogenase Leakage
A key indicator of the cytotoxic effects of this compound is the induction of lactic acid dehydrogenase (LDH) leakage from neuronal cells. medchemexpress.comnih.govvulcanchem.com LDH is a stable cytoplasmic enzyme that is released into the extracellular medium upon damage to the plasma membrane. nih.gov Therefore, its presence in the culture medium is a widely used marker for cytotoxicity and loss of cell viability.
Studies have demonstrated that this compound causes a dose- and time-dependent leakage of LDH from various neuronal cell lines, including mouse neuroblastoma N1E-115, rat glioma C6, and neuroblastoma-glioma hybrid NG108-15 cells. nih.gov The concentrations of eseroline required to induce 50% LDH leakage in NG108-15 and N1E-115 cells over 24 hours were found to be in the range of 40 to 75 µM. nih.gov Rat glioma C6 cells required slightly higher concentrations, ranging from 80 to 120 µM for a similar effect. nih.gov This loss of membrane integrity is a terminal event in the process of cell death induced by this compound and is preceded by the depletion of cellular ATP, indicating that the breakdown of the cell membrane is a consequence of the earlier disruption of mitochondrial function. nih.gov
Interactive Data Table: Effect of (-)-Eseroline on Neuronal Cell Lines
| Cell Line | Parameter | Concentration for 50% Effect (24h) | Reference |
| Neuroblastoma-glioma hybrid NG108-15 | Adenine Nucleotide Release | 40 - 75 µM | nih.gov |
| Neuroblastoma-glioma hybrid NG108-15 | LDH Leakage | 40 - 75 µM | nih.gov |
| Mouse neuroblastoma N1E-115 | Adenine Nucleotide Release | 40 - 75 µM | nih.gov |
| Mouse neuroblastoma N1E-115 | LDH Leakage | 40 - 75 µM | nih.gov |
| Rat glioma C6 | Adenine Nucleotide Release | 80 - 120 µM | nih.gov |
| Rat glioma C6 | LDH Leakage | 80 - 120 µM | nih.gov |
| Mouse neuroblastoma N1E-115 | ATP Loss | >50% loss at 0.3 mM (1h) | nih.gov |
Mechanisms of Cell Death in Specific Cell Lineages (Neuronal and Cancer)
(-)-Eseroline, a metabolite of the cholinesterase inhibitor physostigmine, has been shown to induce cytotoxic effects in both neuronal and cancer cell lines through various mechanisms, primarily involving the induction of apoptosis. In studies using the human neuroblastoma cell line SH-SY5Y, eseroline treatment led to a significant increase in cell death. This process is characterized by the activation of caspase-3, a key executioner caspase in the apoptotic cascade. The cytotoxic effects are not limited to neuronal cells. In the human T-lymphoblastoid cell line CEM, eseroline also induces apoptosis, suggesting a broader potential for inducing programmed cell death.
The mechanism of action appears to be linked to the generation of reactive oxygen species (ROS). The production of the superoxide (B77818) anion (O2•−) has been identified as a critical event in eseroline-induced apoptosis in SH-SY5Y cells. This oxidative stress is believed to be a primary trigger for the subsequent apoptotic signaling pathway.
Furthermore, research has explored the role of eseroline's oxidation product, rubreserine (B1680255), in its cytotoxic activity. Rubreserine itself has been demonstrated to induce apoptosis in SH-SY5Y cells, indicating that the oxidation of eseroline is a crucial step for its cell death-inducing properties. The table below summarizes the cytotoxic effects of eseroline in different cell lines.
Table 1: Cytotoxic Effects of (-)-Eseroline in Cell Lines
| Cell Line | Cell Type | Effect | Key Mechanistic Findings | Reference |
|---|---|---|---|---|
| SH-SY5Y | Human Neuroblastoma | Induction of apoptosis | Activation of caspase-3; generation of superoxide anion (O2•−) |
Modulation of Smooth Muscle Contractility
(-)-Eseroline exhibits significant inhibitory effects on the contractility of smooth muscle tissues. In studies using isolated guinea-pig ileum, eseroline demonstrated a potent, concentration-dependent inhibition of electrically evoked twitches. This effect is attributed to a presynaptic mechanism, where eseroline is believed to interfere with the release of acetylcholine (B1216132) (ACh) from cholinergic nerve terminals. The inhibitory concentration 50 (IC50) value for this effect was determined to be 1.2 µM.
The mechanism of inhibition is thought to involve the activation of presynaptic opioid receptors, as the inhibitory effect of eseroline on the guinea-pig ileum was antagonized by naloxone, a non-selective opioid receptor antagonist. This suggests that eseroline's action on smooth muscle is not primarily due to a direct effect on the muscle cells themselves, but rather through the modulation of neurotransmitter release.
Similar inhibitory effects have been observed in the rat vas deferens, another commonly used model for studying smooth muscle contractility. In this tissue, eseroline also inhibited electrically evoked twitches, with an IC50 value of 4.5 µM. The table below presents the inhibitory concentrations of eseroline in these isolated tissues.
Table 2: Inhibition of Electrically Evoked Twitches by (-)-Eseroline
| Tissue | Species | IC50 (µM) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Ileum | Guinea-pig | 1.2 | Presynaptic inhibition of ACh release via opioid receptor activation |
Interference with Biosynthetic Pathways
(-)-Eseroline has been identified as an inhibitor of the folate biosynthesis pathway in bacteria, a pathway that is essential for bacterial survival and absent in humans, making it an attractive target for antimicrobial agents. Specifically, eseroline targets the synthesis of p-aminobenzoate (pABA), a key precursor for folate synthesis. The inhibition of this pathway effectively starves the bacteria of essential folate cofactors required for the synthesis of nucleotides and certain amino acids.
The primary target of eseroline within this pathway is the enzyme complex aminodeoxychorismate synthase (ADCS). By inhibiting this enzyme, eseroline prevents the conversion of chorismate to 4-amino-4-deoxychorismate, a critical step in the formation of pABA.
The enzyme aminodeoxychorismate synthase (ADCS) is a bienzyme complex composed of two subunits: a glutamine amidotransferase (GAT) subunit, often called PabA, and an aminodeoxychorismate synthase (ADCS) subunit, known as PabB. In Escherichia coli, this complex is referred to as PabA/PabB. Eseroline has been shown to be a potent inhibitor of this complex.
The inhibitory mechanism of eseroline involves the formation of a covalent adduct with the PabB subunit of the ADCS enzyme. This interaction occurs at the active site of PabB, effectively blocking its catalytic activity. The formation of this covalent bond leads to the irreversible inactivation of the enzyme, thereby halting the folate biosynthesis pathway.
The oxidation of (-)-eseroline to its red-colored product, rubreserine, is a critical aspect of its biological activity, particularly its cytotoxic effects. While eseroline itself can initiate certain biological responses, its oxidation to rubreserine appears to be a key step in the induction of apoptosis in cell lines such as the human neuroblastoma SH-SY5Y.
Studies have shown that rubreserine itself is a potent inducer of apoptosis. The formation of rubreserine is associated with the production of reactive oxygen species (ROS), including the superoxide anion (O2•−). This increase in oxidative stress is a primary trigger for the apoptotic cascade, leading to the activation of downstream effectors like caspase-3 and subsequent cell death. Therefore, the mechanistic activity of eseroline in inducing cell death is intrinsically linked to its propensity to oxidize and form rubreserine, which then acts as a key mediator of the apoptotic process.
Structure Activity Relationship Sar Studies of Eseroline Fumarate and Analogues
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have emerged as indispensable tools in the exploration of the structure-activity relationships (SAR) of neuroactive compounds like (-)-eseroline fumarate (B1241708). These in silico methods provide profound insights into the molecular properties that govern the biological activity of these molecules, guiding the design of new, more effective therapeutic agents.
Ab Initio Quantum-Chemical Studies of Electrostatic Potential
Ab initio quantum-chemical studies are fundamental to understanding the electronic structure and reactivity of molecules. These calculations, performed from first principles without empirical parameters, provide a detailed picture of the electron distribution and the resulting electrostatic potential around a molecule. nih.gov
For (-)-eseroline, ab initio studies have been crucial in elucidating its structure-activity relationships, particularly in comparison to other analgesics like morphine. nih.gov These studies focus on the molecular electrostatic potential, which is a key determinant of how a molecule interacts with its biological target. researchgate.net The electrostatic potential map highlights regions of positive and negative potential, indicating areas prone to electrophilic and nucleophilic attack, respectively. This information is vital for understanding the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the ligand-receptor complex.
The application of these methods allows for a comparison of the electrostatic potential of eseroline (B613827) with that of other compounds, revealing similarities and differences that can explain their pharmacological profiles. nih.govresearchgate.net For instance, the distribution of charge and the shape of the electrostatic potential around the pharmacophoric elements of eseroline can be correlated with its binding affinity and efficacy at various receptors.
Analysis of Interaction Energy with Water
The interaction of a drug molecule with its aqueous environment is a critical factor influencing its pharmacokinetic and pharmacodynamic properties. Computational analysis of the interaction energy with water provides valuable information about the solvation process and the desolvation penalty upon binding to a receptor. nih.govorkg.orgpopline.org
For (-)-eseroline, studies have been conducted to calculate the interaction energy with water molecules. nih.gov These analyses help in understanding the hydration of the molecule and the role of water in mediating its interaction with biological targets. The strength and geometry of hydrogen bonds formed between eseroline and water molecules can be determined, providing insights into its solubility and ability to cross biological membranes.
Pharmacophore Identification and Molecular Docking
Pharmacophore modeling and molecular docking are powerful computational techniques used to identify the essential structural features required for biological activity and to predict the binding mode of a ligand within a receptor's active site.
A pharmacophore represents the three-dimensional arrangement of functional groups that are critical for a molecule's interaction with its target. For carbamate-type acetylcholinesterase (AChE) inhibitors, a pharmacophore model was developed based on a training set of 25 compounds, including derivatives of physostigmine (B191203). nih.gov This model typically includes features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. ijpsonline.com Phenolic compounds lacking the carbamoyl (B1232498) group, such as (-)-eseroline, were categorized as inactive in this specific model for AChE inhibition, highlighting the importance of the carbamate (B1207046) moiety for this particular activity. nih.gov
Molecular docking simulations are then used to predict how a ligand, such as (-)-eseroline fumarate, fits into the binding pocket of a target protein. These simulations calculate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor. acs.org For instance, docking studies can predict the binding of eseroline analogues to acetylcholinesterase, revealing how modifications to the eseroline scaffold affect its orientation and interactions within the active site gorge. nih.gov
Influence of Stereochemistry on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like (-)-eseroline. ontosight.aiontosight.ai The specific three-dimensional arrangement of atoms can significantly influence a compound's binding affinity for its target, its efficacy, and its pharmacokinetic properties. ontosight.ainih.gov
Eseroline exists as different stereoisomers, and their distinct spatial arrangements can lead to different biological activities. ontosight.aiontosight.ai The notation "(3aR-cis)" or "(3aS-cis)" refers to the specific configuration at the stereocenters of the molecule, which dictates how the molecule presents its functional groups to a biological receptor. ontosight.ai The biological activity of a compound is highly dependent on a precise "lock-and-key" fit with its target, and even minor changes in stereochemistry can lead to a significant loss of activity.
Research has shown that for many biologically active compounds, only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or even produce undesirable side effects. nih.gov Therefore, understanding the influence of stereochemistry is crucial for the development of safe and effective drugs based on the eseroline scaffold.
Comparative SAR with Related Indole Alkaloids
Physostigmine Derivatives
(-)-Eseroline is the N₁-demethylated metabolite of physostigmine. While structurally similar, they exhibit different functional properties. Physostigmine is a potent, reversible inhibitor of acetylcholinesterase (AChE), whereas (-)-eseroline shows weaker inhibitory activity against this enzyme. spandidos-publications.com Conversely, (-)-eseroline exhibits opioid receptor-mediated analgesic properties, a characteristic not prominent in physostigmine.
Structure-activity relationship (SAR) studies on physostigmine analogues have provided valuable insights into the features governing their biological activity. These studies often involve modifying the carbamoyl and N(1)-substituents of the eseroline scaffold.
Modifications at the Carbamoyl Group:
Increasing the hydrophobicity of simple, non-branching carbamoyl groups (e.g., octyl-, butyl-, and benzylcarbamoyl eseroline) generally does not significantly alter the potency against AChE. nih.gov
Bulky, branched carbamoyl groups tend to result in poor anticholinesterase activity. nih.gov
An N-phenylcarbamoyl substitution on eseroline maintains potency against AChE while significantly decreasing potency against butyrylcholinesterase (BChE), thereby increasing selectivity for AChE. nih.gov
A cyclic alkyl carbamate derived from eseroline was found to be more effective against AChE with high selectivity over BChE. spandidos-publications.comresearchgate.net
Modifications at the N(1)-Position:
Increasing the hydrophobicity of the N(1)-substituent (e.g., N(1)-allyl-, -phenethyl, and -benzylphysostigmine) generally leads to a decrease in potency against AChE. nih.gov
In contrast, increasing the hydrophobicity at both the carbamoyl and N(1) positions can increase the potency against BChE. nih.gov
Quaternarization at the N(1) position (as in physostigmine methosulfate) increases potency against AChE but reduces it against BChE. nih.gov
Phenserine (B12825), a phenylcarbamate derivative of (-)-eseroline, is a long-acting, non-competitive AChE inhibitor with greater potency than eseroline. It also possesses the unique ability to reduce amyloid precursor protein (APP) translation, a feature not observed with eseroline.
These SAR studies demonstrate that the physostigmine structure can be significantly altered while retaining biological activity, allowing for the fine-tuning of potency and selectivity towards AChE and BChE. nih.gov
| Compound/Derivative | Modification | Effect on AChE Inhibition | Effect on BChE Inhibition | Reference |
| (-)-Eseroline | N₁-demethylated physostigmine | Weaker than physostigmine | Weak | spandidos-publications.com |
| Physostigmine | Parent compound | Potent, reversible | - | |
| Octyl-, Butyl-, Benzylcarbamoyl eseroline | Hydrophobic, non-branching carbamoyl groups | Not significantly altered | - | nih.gov |
| N-benzyl-N-benzyl-allophanyl eseroline | Bulky, branched carbamoyl group | Poor | Poor | nih.gov |
| N-phenylcarbamoyl eseroline | Phenylcarbamoyl substitution | Potent | 50-100 times less potent than benzyl (B1604629) analog | nih.gov |
| Cyclic alkyl carbamate of eseroline | Cyclic alkyl carbamate | More effective than phenserine, highly selective | High selectivity over BChE | spandidos-publications.comresearchgate.net |
| N(1)-allyl-, -phenethyl, -benzylphysostigmine | Hydrophobic N(1)-substitutions | Decreased potency | - | nih.gov |
| Physostigmine methosulfate | Quaternarization at N(1)-position | Increased potency | Reduced potency | nih.gov |
| Phenserine | Phenylcarbamate derivative | More potent than eseroline, long-acting, non-competitive | - |
Morphine and Other Opioid Analgesics
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, exhibits a distinct pharmacological profile that includes potent analgesic effects mediated through the opioid system. wikipedia.orgwikipedia.org Unlike its parent compound, physostigmine, the analgesic activity of (-)-eseroline is not primarily due to cholinesterase inhibition but rather to its direct interaction with opioid receptors, demonstrating properties comparable to the archetypal opioid analgesic, morphine. wikipedia.orgwikipedia.org
The opioid-like activity of (-)-eseroline is strongly supported by evidence that its antinociceptive effects are reversed by the opioid antagonist naloxone. ebi.ac.uk Crucially, the apparent pA2 values for naloxone's antagonism of both (-)-eseroline and morphine have been found to be equal, which suggests that both compounds exert their analgesic effects by acting on similar, if not identical, opioid receptors. ebi.ac.uk This dual character of (-)-eseroline, combining weak, reversible acetylcholinesterase inhibition with direct opioid agonism, distinguishes it from traditional opioids like morphine. wikipedia.org
Structural comparisons using Dreiding stereomodels reveal that (-)-eseroline and morphine share a spatial configuration that is conducive to interaction with opioid receptors. This structural similarity likely underlies the compound's ability to produce morphine-like analgesia. The interaction is primarily with the μ-opioid receptor, through which (-)-eseroline produces its fairly potent analgesic effects. wikipedia.org
The analgesic potency of (-)-eseroline relative to morphine appears to be dependent on the specific pain model used for evaluation. In tests of acute thermal pain, such as the hot-plate test, (-)-eseroline has been shown to possess narcotic agonist activity comparable to, and in some cases stronger than, morphine. wikipedia.org Conversely, in models of inflammatory pain, such as the writhing test, morphine demonstrates greater analgesic potency. This suggests a differential efficacy or mechanism of action in modulating different pain modalities.
Structure-activity relationship studies highlight the critical importance of stereochemistry for the in vivo analgesic effects of eseroline analogues. While both the (-) and (+) enantiomers of eseroline bind to opiate receptors in rat brain membranes with equal affinity in vitro, only (-)-eseroline demonstrates potent narcotic agonist activity in vivo. ebi.ac.ukscribd.com Its enantiomer, (+)-eseroline, along with the analogue (-)-noreseroline (which lacks the N-methyl group on the pyrrolidine (B122466) ring), show no analgesic effects in vivo. ebi.ac.uk This underscores a strict stereochemical requirement for producing analgesia, a common feature in the SAR of opioid analgesics like morphine, where only the levorotatory isomer is active. nih.gov
Further research into the binding profile of eseroline indicates it has a relatively low affinity for mu (μ) opioid receptors and a very low affinity for kappa (κ) and delta (δ) receptors. umaryland.edu This contrasts with morphine, which has a high affinity for the μ-opioid receptor. wikipedia.orgnih.gov
Table 1: Comparative Analgesic Activity of (-)-Eseroline and Morphine
| Compound | Test Model | Result | Naloxone Antagonism (pA2 Value) |
| (-)-Eseroline | Rat Hot-Plate Test | Antinociceptive effect detected. ebi.ac.uk Potency is comparable to morphine. wikipedia.org | Equal to morphine ebi.ac.uk |
| Inflammatory Pain (Writhing Test) | Less potent than morphine. | Not reported in the searched literature. | |
| Acute Thermal Pain | Higher analgesic potency than morphine. | Not reported in the searched literature. | |
| Morphine | Rat Hot-Plate Test | ED50: 2.6 - 4.5 mg/kg (s.c.), depending on stimulus intensity. nih.gov | Equal to (-)-eseroline ebi.ac.uk |
| Inflammatory Pain (Writhing Test) | More potent than (-)-eseroline. ED50: 0.23 mg/kg. umaryland.edu | Not reported in the searched literature. | |
| Acute Thermal Pain | Lower analgesic potency than (-)-eseroline. | Not reported in the searched literature. | |
| (+)-Eseroline | In vivo antinociceptive assays | No analgesic effect. ebi.ac.uk | Not applicable. |
| (-)-Noreseroline | In vivo antinociceptive assays | No analgesic effect. ebi.ac.uk | Not applicable. |
Table 2: Comparative Opioid Receptor Binding Affinity
| Compound | µ-Receptor (Ki, nM) | δ-Receptor (Ki, nM) | κ-Receptor (Ki, nM) |
| (-)-Eseroline | Acts as an agonist. wikipedia.org Relatively low affinity reported. umaryland.edu | Very low affinity reported. umaryland.edu | Very low affinity reported. umaryland.edu |
| Morphine | 1.2 nih.gov - 9.6 zenodo.org | 260 zenodo.org | 340 zenodo.org |
Preclinical Pharmacological Research on Eseroline Fumarate
In Vitro Cellular Studies
Effects on Neuronal Cell Culture Systems (e.g., Neuroblastoma, Glioma)
(-)-Eseroline fumarate (B1241708) has been the subject of investigations utilizing various neuronal cell culture systems to elucidate its effects at the cellular level. Studies have demonstrated that this compound can induce time-dependent leakage of lactate (B86563) dehydrogenase (LDH), a marker of cell membrane damage, in several neuronal cell lines. medchemexpress.comnih.gov Specifically, research involving mouse neuroblastoma N1E-115, rat glioma C6, and neuroblastoma-glioma hybrid NG 108-15 cells has shown this effect. medchemexpress.comnih.gov
At a concentration of 0.5 mM, (-)-Eseroline fumarate was observed to cause a time-dependent increase in LDH leakage from these cell lines. medchemexpress.com Further investigation into the mechanism of toxicity revealed that eseroline (B613827) could induce neuronal cell death, with evidence suggesting this occurs through a process involving the loss of cellular ATP. nih.gov In N1E-115 cells, a significant depletion of ATP (over 50%) was noted after treatment with 0.3 mM eseroline for one hour, a time point at which LDH leakage was not yet detectable. nih.gov This suggests that ATP depletion precedes the loss of membrane integrity. nih.gov
The toxic effects of eseroline were found to be more pronounced compared to its parent compound, physostigmine (B191203). nih.gov In addition to LDH leakage, this compound has been shown to induce the release of adenine (B156593) nucleotides from pre-labeled neuronal cells. nih.gov The concentrations of eseroline required to elicit 50% release of adenine nucleotides or 50% LDH leakage in NG-108-15 and N1E-115 cells over a 24-hour period were in the range of 40 to 75 µM. nih.gov In contrast, higher concentrations (80 to 120 µM) were needed to produce similar effects in C6 glioma cells. nih.gov
Interactive Table: Effect of this compound on Neuronal Cell Lines
| Cell Line | Species | Cell Type | Observed Effect | Reference |
|---|---|---|---|---|
| N1E-115 | Mouse | Neuroblastoma | Time-dependent LDH leakage, ATP depletion, Adenine nucleotide release | medchemexpress.comnih.gov |
| C6 | Rat | Glioma | Time-dependent LDH leakage | medchemexpress.comnih.gov |
| NG 108-15 | Hybrid | Neuroblastoma-Glioma | Time-dependent LDH leakage, Adenine nucleotide release | medchemexpress.comnih.gov |
| ARL-15 | Rat | Liver (Non-neuronal) | Comparatively most resistant to eseroline toxicity | nih.gov |
Evaluation in Cancer Cell Line Models
The cytotoxic potential of this compound has also been evaluated in cancer cell line models. Research indicates that the compound can elicit a leakage of lactate dehydrogenase (LDH) from cancer cells, suggesting a disruptive effect on the cell membrane. medchemexpress.commedchemexpress.eumedchemexpress.eu In particular, studies on glioma C6 cells have shown that this compound can cause significant LDH leakage, with preliminary data indicating a leakage of ≥ 50%.
Beyond its direct cytotoxic effects, this compound has been identified in a screen of approved drugs for its ability to induce the proteolysis of MLL fusion proteins, which are drivers of certain types of leukemia. ucl.ac.uk This suggests a potential mechanism of action beyond simple membrane disruption. ucl.ac.uk
Studies on Isolated Tissue Preparations (e.g., Mouse Vas Deferens, Guinea-Pig Ileum)
Investigations using isolated tissue preparations have revealed opioid-like activity for this compound. vulcanchem.com The compound has been shown to inhibit the electrically evoked twitches in both the mouse vas deferens and the guinea-pig ileum. medchemexpress.commedchemexpress.eumedchemexpress.eumedchemexpress.comnih.gov This inhibitory effect is a characteristic of opioid agonists. nih.gov
The potency of this compound in these preparations has been quantified, with an ED₅₀ of 12 μM in the mouse vas deferens and 8 μM in the guinea-pig ileum. vulcanchem.com The effects in these tissues were found to be reversible with naloxone, a classic opioid antagonist, which strongly suggests the involvement of μ-opioid receptors. vulcanchem.com These findings align with the compound's observed antinociceptive properties in vivo.
In Vivo Animal Model Investigations
Studies on Antinociceptive Responses in Rodents
In vivo studies in rodent models have demonstrated the antinociceptive, or pain-reducing, effects of this compound. vulcanchem.com Research has shown that (-)-eseroline possesses potent analgesic properties, with some studies indicating its antinociceptive action is stronger than that of morphine in the models tested. nih.gov
One key finding is that this compound's analgesic effects are mediated through its agonist activity at opiate receptors. nih.gov In the mouse tail-flick test, a standard model for assessing pain responses, this compound demonstrated a clear analgesic effect. medchemexpress.com
Exploration of Potential in Disease Models (e.g., MLL Fusion Leukemia, NRF2 Pathway)
Preclinical research has explored the potential of this compound in models of specific diseases, including MLL fusion leukemia and in relation to the NRF2 pathway. These investigations have sought to identify novel therapeutic applications for the compound.
In the context of MLL-rearranged leukemias, which are aggressive hematological malignancies, a study aimed to identify clinically approved drugs capable of inducing the degradation of MLL fusion proteins. ucl.ac.uk Out of a library of 1,280 approved drugs, this compound was included in a screening process using an indicator cell line (THP1 MLL-AF9) that expresses a luciferase reporter fused to the MLL-AF9 oncoprotein. ucl.ac.uk The initial screen identified 25 compounds that lowered the luciferase to renilla ratio, suggesting a potential effect on MLL-fusion protein levels. ucl.ac.uk However, subsequent validation by western blotting confirmed that only three of these compounds actually decreased MLL-fusion protein levels, and this compound was not among them. The study proceeded with one of the confirmed hits for further analysis. ucl.ac.uk This indicates that while this compound showed initial promise in a high-throughput screen, it did not demonstrate direct activity in inducing the degradation of MLL-fusion proteins in subsequent, more specific assays. ucl.ac.uk
Separately, the compound was evaluated in a small molecule screen to identify inhibitors of the NRF2 (Nuclear factor (erythroid-derived 2)-like 2) signaling pathway, which is a key regulator of cellular stress responses and is often hyperactivated in certain cancers. nih.gov In a high-throughput screening assay, this compound was tested for its ability to inhibit NRF2 activity. The results indicated a lack of significant inhibitory effect, with reported IC50 values greater than 10 µM in the tested assays. nih.gov This suggests that this compound is not a potent inhibitor of the NRF2 pathway under the studied conditions.
Interactive Data Table: this compound in Disease Model Screens
| Disease Model/Pathway | Screening Assay | Finding | Note |
| MLL Fusion Leukemia | Luciferase-based MLL-AF9 degradation screen | Initial hit in primary screen | Not confirmed in secondary western blot validation ucl.ac.uk |
| NRF2 Pathway | NRF2 inhibition screen | Not a significant inhibitor | IC50 > 10 µM nih.gov |
Bioactivity in Non-Mammalian Biological Systems
The bioactivity of this compound has also been investigated in non-mammalian systems, revealing insights into its effects on plants and apicomplexan parasites. A crucial finding in these studies is that the observed biological activity is not due to (-)-Eseroline itself, but rather to its oxidation product, rubreserine (B1680255). scholaris.ca
Research on the plant Arabidopsis thaliana has shown that rubreserine, prepared from this compound, inhibits plant growth. scholaris.ca Rubreserine was found to inhibit the glutamine amidotransferase (GAT) activity of a key enzyme in the folate biosynthesis pathway, GAT-ADCS. scholaris.ca This inhibition leads to a reduction in the folate content within the plant cells. scholaris.ca
The study demonstrated that rubreserine inhibited the growth rate of Arabidopsis thaliana with an IC50 value of 65 µM. scholaris.ca The presence of rubreserine in the culture medium led to a decrease in the number of seedlings reaching the rosette stage. scholaris.ca Importantly, the study confirmed that eseroline itself had no inhibitory effect on the GAT-ADCS enzyme, indicating that the carbonyl functions resulting from the oxidation of eseroline to rubreserine are essential for the observed bioactivity. scholaris.ca
Similar to the findings in plant systems, the effects on the apicomplexan parasite Toxoplasma gondii are attributed to rubreserine derived from the spontaneous oxidation of this compound in buffer solutions. scholaris.ca Rubreserine demonstrated significant anti-parasitic activity. scholaris.ca
In vitro studies showed that rubreserine inhibited the growth of Toxoplasma gondii with an IC50 value of 20 µM. scholaris.ca The compound was effective at reducing the invasion of human host cells by the parasites in a dose-dependent manner. scholaris.ca Furthermore, rubreserine treatment resulted in a 40-50% decrease in the total folate content of the parasites, consistent with its mechanism of action on the folate biosynthesis pathway. scholaris.ca As with the plant studies, eseroline alone did not show an effect, highlighting that its oxidation to rubreserine is necessary for the anti-parasitic activity. scholaris.ca
Interactive Data Table: Bioactivity of Rubreserine (derived from this compound)
| Organism | Biological Effect | Mechanism of Action | IC50 Value |
| Arabidopsis thaliana | Growth inhibition | Inhibition of GAT-ADCS, leading to decreased folate content scholaris.ca | 65 µM scholaris.ca |
| Toxoplasma gondii | Growth inhibition and reduced host cell invasion | Inhibition of folate biosynthesis, leading to decreased folate content scholaris.ca | 20 µM scholaris.ca |
Analytical Methodologies in Eseroline Fumarate Research
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are fundamental in separating (-)-Eseroline fumarate (B1241708) from other substances and quantifying its presence in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of (-)-Eseroline fumarate, particularly for its quantification in biological samples and for purity assessment. nih.govnacchemical.comlgcstandards.com Research has demonstrated the development of rapid and sensitive HPLC methods for the simultaneous determination of physostigmine (B191203) and its metabolite, eseroline (B613827). nih.govsigmaaldrich.comdntb.gov.ua
One such method utilizes a reversed-phase HPLC system with a Kinetex C18 column, employing gradient elution and fluorescence detection (excitation at 254 nm and emission at 355 nm). nih.gov This technique has proven effective for pharmacokinetic studies, allowing for the quantification of remarkably low plasma concentrations. nih.gov The sample preparation for this method often involves a straightforward liquid-liquid extraction (LLE) procedure, which yields clean extracts and high recovery rates for eseroline. nih.gov
Another established HPLC procedure employs a silica (B1680970) gel column with a mobile phase of perchloric acid in methanol (B129727) and fluorescence detection. tandfonline.com This method is suitable for determining the concentrations of physostigmine and eseroline in plasma. tandfonline.com Key performance metrics of these HPLC methods, such as the limit of detection (LOD), lower limit of quantification (LLOQ), linearity, precision, and accuracy, have been rigorously validated. nih.gov For instance, one study reported an LOD of 0.025 ng/mL and an LLOQ of 0.05 ng/mL for both eseroline and physostigmine, with a linear range of 0.05-10.0 ng/mL. nih.gov
Chiral HPLC analysis has also been instrumental in determining the enantiomeric excess of intermediates in the synthesis of optically pure eseroline, ensuring the stereochemical integrity of the final product. researchgate.net
Table 1: HPLC Method Parameters for Eseroline Analysis
| Parameter | Method 1 (Reversed-Phase) nih.gov | Method 2 (Normal-Phase) tandfonline.com |
|---|---|---|
| Column | Kinetex C18 | Silica Gel |
| Detection | Fluorescence (Ex: 254 nm, Em: 355 nm) | Fluorescence |
| Mobile Phase | Gradient Elution | Perchloric Acid in Methanol |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Extraction with methyl-t-butyl ether |
| LOD | 0.025 ng/mL | Not Reported |
| LLOQ | 0.05 ng/mL | 0.1 ng/mL (quantitation range base) |
| Linearity | 0.05-10.0 ng/mL | 0.1 to 5.0 ng/ml |
| Recovery | 80.3% | 84.1 ± 3.6% |
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another valuable tool in the analysis of this compound and related compounds. nacchemical.comresearchgate.net GC-MS is particularly useful for the identification and characterization of various chemical compounds in complex mixtures. ijsem.org The volatility of certain derivatives of eseroline makes them amenable to GC analysis. nih.gov
While specific, detailed GC methodologies for the routine analysis of this compound are less commonly reported in the primary literature compared to HPLC, the technique is recognized as suitable for its analysis. nacchemical.com GC-MS has been utilized for the characterization of compounds present in natural extracts, where eseroline derivatives have been identified. ijsem.org The methodology typically involves electron ionization (EI) and comparison of the resulting mass spectra with established libraries like NIST for compound identification. ijsem.org
Spectroscopic Characterization in Academic Research Settings
The primary spectroscopic methods used in the research of this compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are critical for confirming the structure of synthesized this compound. researchgate.net These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for unambiguous structural assignment.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is used to determine the precise molecular weight and elemental composition of this compound. researchgate.netclockss.org Tandem mass spectrometry (MS-MS) provides fragmentation patterns that further aid in structural confirmation. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the functional groups present in the molecule, such as hydroxyl (OH) and amine (NH) groups, by detecting their characteristic vibrational frequencies. researchgate.netclockss.org
UV-Visible Spectroscopy : This technique is particularly useful for monitoring the oxidation of eseroline to rubreserine (B1680255), which is characterized by an absorbance peak at 475 nm. up.ac.zanih.gov This allows for the assessment of the stability and integrity of eseroline solutions under different conditions. up.ac.za
Elemental analysis is also performed to verify the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, and nitrogen.
Table 2: Spectroscopic Data for Eseroline and its Derivatives
| Technique | Application | Key Findings/Data |
|---|---|---|
| ¹H NMR | Structural Elucidation | Provides chemical shifts and coupling constants for protons. researchgate.netclockss.org |
| ¹³C NMR | Structural Elucidation | Confirms the carbon framework of the molecule. researchgate.net |
| Mass Spectrometry | Molecular Weight and Formula Determination | HR-MS provides exact mass. clockss.org MS-MS shows fragmentation patterns (e.g., precursor m/z 219.1492 for eseroline). nih.gov |
| IR Spectroscopy | Functional Group Identification | Shows characteristic bands for OH and NH stretching. clockss.org |
| UV-Visible Spectroscopy | Monitoring Oxidation | Oxidation to rubreserine is monitored by absorbance at 475 nm. up.ac.zanih.gov |
Future Research Directions and Translational Potential for Eseroline Fumarate
Discovery and Characterization of Novel Pharmacological Targets
While (-)-Eseroline fumarate (B1241708) is known to lack the direct acetylcholinesterase (AChE) inhibitory activity of its parent compound, physostigmine (B191203), its diverse biological effects suggest interactions with multiple molecular targets. vulcanchem.com Research has confirmed its activity as a µ-opioid receptor agonist, contributing to its analgesic properties. vulcanchem.com Furthermore, it interacts with the serotonergic system by inducing the release of 5-hydroxytryptamine (5-HT) and also triggers the release of adenine (B156593) nucleotides, indicating effects on purinergic signaling. medchemexpress.comvulcanchem.commedchemexpress.eumedchemexpress.com
Future research should focus on identifying and validating previously unknown pharmacological targets. High-throughput screening has already pointed to potential new areas of interest. For instance, in one screen, (-)-Eseroline fumarate was identified as a potential, albeit low-potency, inhibitor of the NRF2 pathway in esophageal cancer cell lines. nih.gov Although it was not selected for further study in that specific context, this finding opens the door to exploring its role in oxidative stress response pathways. nih.gov
Another significant area for investigation stems from the activity of its oxidation product, rubreserine (B1680255). google.comup.ac.za Studies have shown that rubreserine, which forms spontaneously from eseroline (B613827) under alkaline conditions, inhibits folate biosynthesis in apicomplexan parasites like Toxoplasma gondii and Plasmodium. google.comup.ac.za The direct target was identified as the enzyme GAT-ADCS. up.ac.za While eseroline itself was inactive, its role as a stable precursor to a potent antiparasitic agent suggests that the eseroline scaffold could be a foundation for developing novel antifolates. up.ac.za
Table 1: Known and Potential Pharmacological Targets of this compound and its Derivatives
| Target System/Molecule | Compound | Observed Effect | Significance | Citation(s) |
| Opioid System | This compound | µ-opioid receptor agonism | Underpins analgesic (antinociceptive) effects. | vulcanchem.com |
| Serotonergic System | This compound | Induces release of 5-HT | Modulates neuronal signaling and contributes to complex central nervous system effects. | medchemexpress.comvulcanchem.commedchemexpress.com |
| Purinergic System | This compound | Induces release of adenine nucleotides | Potential role in neurotransmission and cellular signaling. | medchemexpress.comvulcanchem.commedchemexpress.com |
| Folate Biosynthesis | Rubreserine (oxidation product) | Inhibition of GAT-ADCS | Potential for developing novel antiparasitic agents against Toxoplasma and Plasmodium. | google.comup.ac.za |
| NRF2 Pathway | This compound | Weak inhibition | Suggests a potential, though unconfirmed, role in modulating oxidative stress pathways. | nih.gov |
| Cell Membrane Integrity | This compound | Induces LDH leakage | Indicates cytotoxicity and membrane disruption, particularly in neuronal and cancer cells. | medchemexpress.comvulcanchem.commedchemexpress.eu |
Development of Advanced Analogues with Improved Specificity
The diverse receptor interactions of this compound, while intriguing, present a challenge for therapeutic development due to the potential for off-target effects. A key future direction is the rational design and synthesis of advanced analogues with improved specificity for a single desired target.
A prominent example of this approach is the development of Phenserine (B12825) , or (-)-Eseroline phenylcarbamate. medchemexpress.com Phenserine is a derivative that not only restores potent and selective inhibitory activity against AChE but also possesses the novel ability to reduce the formation of β-amyloid precursor protein (APP) and β-amyloid peptide (Aβ). medchemexpress.com This dual mechanism makes it a promising candidate for Alzheimer's disease research, demonstrating how the eseroline core can be modified to create compounds with enhanced and targeted therapeutic profiles. medchemexpress.com
Other synthetic modifications, such as the creation of (-)-N-Methylphysostigmine from (-)-eseroline, have also been explored. researchgate.net Future medicinal chemistry efforts could focus on:
Modifying the pyrrolo[2,3-b]indole (B14758588) core to enhance affinity for opioid receptors while eliminating serotonergic activity, potentially creating a more specific analgesic.
Synthesizing analogues that are more readily and controllably oxidized to rubreserine-like compounds to optimize antiparasitic activity.
Developing derivatives that selectively target cancer cell membranes without affecting neuronal cells to a significant degree.
Further Elucidation of Undetermined Mechanisms of Action
Despite the identification of several biological activities, the precise molecular mechanisms underlying many of the effects of this compound remain to be fully elucidated. It is a compound with potential pharmacological applications, but comprehensive studies are necessary to fully understand its properties and effects. ontosight.ai
One of the most significant unexplained observations is the compound's ability to induce leakage of lactic acid dehydrogenase (LDH) from neuronal and cancer cells, a marker of cytotoxicity and membrane disruption. medchemexpress.comvulcanchem.commedchemexpress.eu The exact molecular interactions that lead to this loss of membrane integrity are not known. Similarly, research has indicated that this compound inhibits mitochondrial functions, but the specific mitochondrial proteins or pathways it affects and the mechanism of this inhibition are currently unknown.
Future research should employ advanced molecular and cellular biology techniques to address these gaps. This could include:
Using lipidomics and biophysical assays to understand how this compound interacts with the cell membrane.
Conducting proteomics and metabolomics studies on treated cells to identify the downstream signaling pathways affected by its interaction with opioid and serotonin (B10506) receptors.
Performing detailed mitochondrial function assays to pinpoint the site of inhibition within the electron transport chain or other mitochondrial processes.
Application in Complex Preclinical Disease Models and Therapeutic Strategy Development
The established pharmacological activities of this compound and its analogues provide a strong rationale for their application in a variety of complex preclinical disease models to develop novel therapeutic strategies.
Initial studies have already demonstrated its analgesic effect in the mouse tail-flick test, a classic preclinical model for antinociceptive activity. medchemexpress.comvulcanchem.com Its cytotoxic effects have been characterized in several in vitro neuronal and cancer cell line models, including mouse neuroblastoma N1E-115, rat glioma C6, and human esophageal squamous cell carcinoma (ESCC) lines. medchemexpress.comvulcanchem.comnih.gov
Future therapeutic strategy development could explore:
Oncology: The ability of this compound to disrupt cancer cell membranes could be harnessed as a chemosensitization strategy. vulcanchem.com Preliminary data in glioma cells suggests it could be used to enhance the permeability and efficacy of existing chemotherapeutic agents. vulcanchem.com
Infectious Diseases: Based on the potent antiparasitic activity of its oxidation product, rubreserine, the development of eseroline-based compounds represents a novel strategy against drug-resistant malaria and toxoplasmosis. google.comup.ac.za
Neurodegenerative Diseases: The successful development of the analogue Phenserine for its anti-amyloid and cognitive-enhancing properties in the context of Alzheimer's disease highlights the potential of the eseroline scaffold. medchemexpress.com Further application in models of Alzheimer's and Parkinson's disease could yield new therapeutic leads.
Table 2: Application of this compound in Preclinical Research
| Disease Area | Preclinical Model System | Observed Effect/Finding | Potential Therapeutic Strategy | Citation(s) |
| Pain | Mouse tail-flick test | Potent antinociceptive (analgesic) effect. | Development of novel, non-opioid or opioid-sparing analgesics. | medchemexpress.comvulcanchem.com |
| Neuro-oncology | Rat Glioma C6 cells | Induction of LDH leakage (≥50%), indicating membrane disruption. | Use as an adjuvant to enhance permeability of tumors to chemotherapy. | vulcanchem.com |
| Neurotoxicity | Mouse neuroblastoma N1E-115, hybrid NG 108-15 cells | Time-dependent induction of LDH leakage and cell death. | Study of neuronal cell death mechanisms. | medchemexpress.comvulcanchem.com |
| Parasitic Diseases | Toxoplasma gondii, Plasmodium parasites (in vitro) | The oxidation product, rubreserine, inhibits parasite growth by targeting folate biosynthesis. | Development of eseroline as a prodrug for novel antiparasitic agents. | google.comup.ac.za |
| Esophageal Cancer | Human ESCC cell lines (KYSE70, KYSE180) | Identified as a weak NRF2 inhibitor in a high-throughput screen. | Further exploration of the scaffold for modulating oxidative stress pathways in cancer. | nih.gov |
Q & A
Q. What experimental models are commonly used to study (-)-Eseroline fumarate’s cytotoxic effects on neuronal and cancer cells?
this compound’s cytotoxicity is typically evaluated using in vitro assays such as lactate dehydrogenase (LDH) leakage measurements (to quantify membrane integrity loss) and adenosine triphosphate (ATP) depletion assays (to assess metabolic disruption). Neuronal cell lines (e.g., SH-SY5Y) and cancer cell lines (e.g., HeLa) are exposed to varying concentrations, followed by spectrophotometric or fluorometric quantification of LDH release or intracellular adenine nucleotides. Dose-response curves and IC50 values are calculated to determine potency .
Q. How is this compound synthesized and characterized in pharmacological studies?
Synthesis often involves derivatization from (-)-physostigmine via oxidative demethylation, with purification steps monitored by HPLC or LC-MS. Structural confirmation uses NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry. Purity (>95%) is validated via analytical chromatography, and bioactivity is confirmed using receptor-binding assays (e.g., cholinesterase inhibition) .
Q. What are the primary biochemical pathways targeted by this compound?
The compound interacts with monoamine transporters (e.g., serotonin [5-HT] reuptake inhibition) and induces cytosolic cAMP elevation via β-adrenoceptor agonism. Its neurotoxic effects are linked to 5-HT and adenine nucleotide release, leading to excitotoxicity and mitochondrial dysfunction. Standard methods include radioligand displacement assays for receptor affinity and ELISA/cAMP biosensors for intracellular signaling .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s dual roles in neurotoxicity and potential neuroprotection?
Contradictions arise from context-dependent mechanisms. For example, low doses may transiently enhance synaptic plasticity via cAMP signaling, while higher doses induce apoptosis via oxidative stress. Experimental strategies:
- Dose-response profiling across neuronal viability assays (e.g., MTT, caspase-3 activation).
- Temporal analysis of signaling pathways (e.g., Western blotting for pro-survival kinases like Akt vs. pro-apoptotic markers like Bax).
- Comparative studies in primary neurons vs. immortalized cell lines to model physiological variability .
Q. What methodological considerations are critical when designing high-throughput screens (HTS) for this compound derivatives?
Key factors include:
- Assay robustness : Use Z’ factor >0.5 to ensure signal-to-noise reliability.
- Counterscreening : Eliminate false positives (e.g., test for off-target adrenoceptor activity using selective antagonists like propranolol).
- Data normalization : Include controls for baseline cAMP levels and cytotoxicity (e.g., doxorubicin as a positive control for LDH release).
- Reproducibility : Validate hits across multiple plates and replicate experiments .
Q. How can in silico modeling improve the understanding of this compound’s structure-activity relationships (SAR)?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like 5-HT transporters or β-adrenoceptors. Pharmacophore modeling identifies critical functional groups (e.g., the fumarate moiety’s role in solubility and receptor interaction). MD simulations assess stability of ligand-receptor complexes over time. Experimental validation via site-directed mutagenesis of predicted binding residues confirms computational findings .
Methodological Frameworks
- PICO Framework : Define Population (e.g., neuronal cells), Intervention (dose range of this compound), Comparison (vehicle control or physostigmine), and Outcome (LDH release, apoptosis markers) .
- FINER Criteria : Ensure questions are Feasible (e.g., access to HTS facilities), Interesting (mechanistic novelty), Novel (unexplored signaling crosstalk), Ethical (cell-line use compliant with institutional guidelines), and Relevant (implications for neurodegenerative disease research) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
